Copper 2-ethylhexanoate
Description
Significance in Chemical Sciences and Organometallic Chemistry
Copper(II) 2-ethylhexanoate (B8288628) holds a significant position in chemical sciences, primarily due to its role as a catalyst and precursor in organometallic chemistry and materials science. Its utility stems from the copper(II) center, which can participate in various redox processes, and the 2-ethylhexanoate ligands that confer high solubility in organic media. This property is a distinct advantage over other common copper salts, such as copper(II) acetate (B1210297), which have limited solubility in nonpolar solvents. nih.gov
The compound is recognized as a charge-neutral coordination complex rather than a simple salt. researchgate.net Structurally, it often exists as a dimer in both solid and solution states, with the 2-ethylhexanoate ligands bridging the two copper atoms. This structure and its solubility are key to its extensive applications. researchgate.net
In the realm of catalysis, Copper(II) 2-ethylhexanoate is instrumental in a variety of organic reactions. It has been effectively used in C-H functionalization, sigmaaldrich.comnih.gov alkene amination, nih.gov oxyamination, nih.gov and polymerization reactions. americanelements.com The mechanism often involves the copper center cycling between Cu(II) and Cu(I) oxidation states, facilitating electron transfer processes. The stability of the 2-ethylhexanoate ligand contributes to its superior performance in certain radical reactions compared to other copper salts like CuCl₂ and Cu(acac)₂.
Furthermore, it serves as a valuable precursor for the synthesis of nanoparticles. For instance, it can be used to produce copper nanoparticles through thermal decomposition. Its solubility in organic solvents also makes it a preferred choice for creating thin films for applications such as superconductors.
Overview of Academic Inquiry and Research Trajectories
Academic research on Copper(II) 2-ethylhexanoate has followed a dynamic trajectory, evolving from its application in established reactions to its use in novel and complex chemical transformations. Early research often focused on its role as a drier in paints and coatings and as an additive in fuels and lubricants. beilstein-journals.org However, its potential in more intricate organic synthesis has become a major focus of contemporary academic inquiry.
A significant area of research has been its application in copper-catalyzed cross-coupling reactions. Studies have demonstrated its effectiveness in promoting intramolecular carboamination of unactivated olefins to synthesize nitrogen heterocycles like pyrrolidines and piperidines. nih.gov Research has shown that the use of more organic-soluble copper(II) carboxylates, such as Copper(II) 2-ethylhexanoate and copper(II) neodecanoate, enhances the efficiency of these reactions compared to copper(II) acetate. nih.govnih.gov
The investigation into its catalytic activity has also extended to Heck-like cyclizations of oxime esters, providing an alternative to more expensive palladium-based catalysts. rsc.org Mechanistic studies suggest these reactions proceed via a radical pathway. rsc.org More recent research has explored its role in nonradical pathways for the functionalization of aromatic compounds, further expanding its synthetic utility. sigmaaldrich.comnih.gov
Another prominent research trajectory is its use in polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). While not always the primary catalyst, its role in conjunction with other reagents is a subject of study. For example, reducing agents like tin(II) 2-ethylhexanoate are used in AGET ATRP to generate the active catalyst in situ. acs.orgrsc.org
The synthesis of nanomaterials represents another key research avenue. Copper(II) 2-ethylhexanoate is employed as a precursor for generating copper and copper oxide nanoparticles, with the 2-ethylhexanoate ligands acting as capping agents to control nanoparticle size and prevent aggregation. researchgate.netmdpi.comresearchgate.netjapsonline.com
Current research continues to explore new frontiers, including its use in photocatalysis and the development of more sustainable and efficient catalytic systems. epfl.chresearchgate.net The ongoing academic inquiry into Copper(II) 2-ethylhexanoate underscores its enduring importance and adaptability in addressing contemporary challenges in chemical synthesis and materials science.
Interactive Data Tables
Table 1: Physicochemical Properties of Copper(II) 2-Ethylhexanoate
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₀CuO₄ | strem.com |
| Molecular Weight | 349.95 g/mol | sigmaaldrich.com |
| Appearance | Blue-green solid or powder | rsc.org |
| CAS Number | 149-11-1 | sigmaaldrich.comstrem.com |
| Melting Point | 252 °C (decomposes) | sigmaaldrich.com |
| Solubility | Soluble in organic solvents (e.g., toluene (B28343), dichloroethane, alcohols) |
Table 2: Selected Research Applications of Copper(II) 2-Ethylhexanoate
| Application Area | Specific Reaction/Use | Key Findings | Reference(s) |
| Organic Synthesis | Intramolecular Carboamination | Efficient synthesis of polycyclic lactams; more effective than Cu(OAc)₂ due to better solubility. | nih.govnih.gov |
| Organic Synthesis | Heck-like Cyclizations | Catalyzes cyclization of oxime esters, offering a cheaper alternative to palladium catalysts. | sigmaaldrich.comrsc.org |
| Organic Synthesis | C-H Functionalization | Used in nonradical pathways for functionalizing aromatic compounds. | sigmaaldrich.comnih.gov |
| Organic Synthesis | Alkene Aminooxygenation | Promotes diastereoselective synthesis of pyrrolidines. | nih.gov |
| Materials Science | Nanoparticle Synthesis | Precursor for copper and mixed-metal oxide nanoparticles. | mdpi.com |
| Polymer Chemistry | Atom Transfer Radical Polymerization (ATRP) | Used in conjunction with reducing agents in AGET ATRP. | acs.orgrsc.org |
Table 3: Comparison with Other Copper Salts in Catalysis
| Copper Salt | Key Advantage of Copper(II) 2-ethylhexanoate | Application Context | Reference(s) |
| Copper(II) acetate (Cu(OAc)₂) ** | Higher solubility in non-polar organic solvents. | Intramolecular carboamination reactions. | nih.govnih.gov |
| Copper(II) chloride (CuCl₂) | Greater ligand stability in radical reactions. | Radical reactions. | |
| Copper(II) acetylacetonate (B107027) (Cu(acac)₂) | Outperforms in certain radical reactions due to ligand stability. | Radical reactions. | |
| Copper(II) neodecanoate (Cu(ND)₂) ** | Lower cost and easier to handle (solid vs. solution). | Intramolecular carboamination reactions. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
copper(1+);2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTFVVOZYCEDQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892323 | |
| Record name | Copper(I) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22221-10-9, 161189-84-0 | |
| Record name | Copper 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(I) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Preparation Routes for Copper Ii 2 Ethylhexanoate
Direct Synthesis Approaches
Direct synthesis methods involve the reaction of a copper source directly with 2-ethylhexanoic acid or its salt. These methods are often favored for their simplicity and cost-effectiveness.
Reaction of 2-Ethylhexanoic Acid with Copper Sources
A common and straightforward method for synthesizing copper(II) 2-ethylhexanoate (B8288628) is the direct reaction of 2-ethylhexanoic acid with various copper salts. The selection of the copper source can influence the reaction conditions and the purity of the final product.
Basic Copper Carbonate (CuCO₃·Cu(OH)₂): This is a widely used precursor due to its reactivity and the fact that it does not introduce other ions into the reaction mixture. researchgate.net The reaction is typically carried out by refluxing basic copper carbonate with 2-ethylhexanoic acid in a polar organic solvent, such as anhydrous ethanol (B145695). researchgate.net The reaction proceeds via a single step, making it an attractive method for producing high-purity copper(II) 2-ethylhexanoate. researchgate.net A molar ratio of basic copper carbonate to 2-ethylhexanoic acid of at least 1:4 is often employed to ensure complete conversion. researchgate.net The reaction progress is visually indicated by the deepening green color of the solution. researchgate.net
Copper(II) Acetate (B1210297) (Cu(OAc)₂): Copper(II) acetate is another common starting material. In a typical procedure, copper(II) acetate monohydrate is reacted with sodium 2-ethylhexanoate on a multigram scale. researchgate.net This method represents a form of salt metathesis, which will be discussed further in section 2.2.
Copper(II) Oxide (CuO): Copper(II) oxide can also be used as a copper source. The synthesis involves heating a mixture of copper(II) oxide and 2-ethylhexanoic acid. This reaction drives the formation of the copper complex through direct acid-base chemistry.
The following table summarizes typical reaction conditions for direct synthesis methods.
| Copper Source | Reactant | Solvent | Reaction Conditions | Reference |
| Basic Copper Carbonate | 2-Ethylhexanoic Acid | Anhydrous Ethanol | Reflux, 36-42 hours at 60-80°C | researchgate.net |
| Copper(II) Acetate Monohydrate | Sodium 2-ethylhexanoate | Not specified | Not specified | researchgate.net |
| Copper(II) Oxide | 2-Ethylhexanoic Acid | Not specified | Heating |
Electrochemical Synthesis Techniques for Organocopper Compounds
Electrochemical methods offer a clean and efficient route for the synthesis of copper(II) 2-ethylhexanoate. This technique involves the anodic dissolution of a copper metal in the presence of 2-ethylhexanoic acid. researchgate.netanalis.com.my The process offers several advantages, including high purity of the product and the ability to control the reaction rate through the applied current. analis.com.mygoogle.com
A proposed mechanism for the electrochemical synthesis of copper(II) carboxylates involves the following steps analis.com.my:
Anode: Cu → Cu²⁺ + 2e⁻
Cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻
Solution: 2RCOOH + 2OH⁻ → 2RCOO⁻ + 2H₂O
This method has been successfully applied to a wide range of carboxylic acids, including 2-ethylhexanoic acid, to produce the corresponding copper(II) salts. cdnsciencepub.com
Ligand Exchange and Metathesis Reactions for Carboxylate Derivatives
Ligand exchange, or metathesis, is a versatile method for preparing copper(II) 2-ethylhexanoate, particularly when starting from readily available copper salts. This approach involves the exchange of the anion of a copper salt with the 2-ethylhexanoate anion.
A common example is the reaction of copper(II) acetate with sodium 2-ethylhexanoate. researchgate.net Similarly, copper(II) sulfate (B86663) pentahydrate can be reacted with the sodium salt of the desired carboxylic acid. researchgate.net Another route involves a two-step process where an ammonium (B1175870) soap of the carboxylic acid is first prepared and then mixed with a metal chloride or nitrate (B79036). google.com The resulting copper(II) 2-ethylhexanoate is then separated by extraction into an organic solvent like xylene. google.com While effective, this double decomposition method can be more complex and may introduce byproducts. google.com
Ligand exchange reactions are also relevant in the context of catalysis, where copper(II) 2-ethylhexanoate can be formed in situ or used to generate other catalytically active copper species. For instance, in certain polymerization reactions, a ligand exchange can occur between copper(II) acetylacetonate (B107027) and other ligands to form the active catalyst. mdpi.com
Purification and Scale-Up Considerations in Laboratory Synthesis
The purification of copper(II) 2-ethylhexanoate is crucial to obtain a product with the desired properties for its various applications. The crude product from synthesis can be purified by several methods. Recrystallization is a common technique, with suitable solvent systems including methanol/water or diethyl ether/acetone. researchgate.net For products synthesized in ethanol, simple filtration followed by recrystallization from ethanol can be effective. dergipark.org.tr
After synthesis, particularly in direct methods using a solvent, the product is often isolated by removing the solvent and any unreacted acid. This can be achieved through evaporation, followed by drying under vacuum. researchgate.netgoogle.com For instance, after a reaction in ethanol, the supernatant can be separated by centrifugation, followed by evaporation at around 70-80°C and subsequent drying at a lower temperature (e.g., 55°C) to yield the final product. researchgate.net
When considering the scale-up of the synthesis from a laboratory to an industrial setting, several factors must be addressed. Maintaining a consistent reaction temperature is critical, as high temperatures can lead to thermal decomposition of the product. google.com For electrochemical synthesis, controlling the current and ensuring efficient mixing in larger reactors are key considerations. For direct synthesis methods, ensuring complete reaction and efficient removal of byproducts and solvents becomes more challenging at a larger scale. Industrial production may involve the use of copper(II) chloride and 2-ethylhexanoic acid in the presence of a base like sodium hydroxide (B78521) under controlled temperature and pressure to ensure high yield and purity.
Structural Elucidation and Coordination Chemistry of Copper Ii 2 Ethylhexanoate Complexes
Molecular and Supramolecular Architecture
Dimeric and Oligomeric Structures in Solution and Solid States
In both solid and solution states, copper(II) 2-ethylhexanoate (B8288628) predominantly exists as a dimeric structure. This is a common feature for many copper(II) carboxylates. orientjchem.org The formation of these dimers is driven by the bridging nature of the 2-ethylhexanoate ligands, which coordinate to two copper(II) ions. However, the long carbon chain of the 2-ethylhexanoate ligand can introduce disorder, making the crystallization and structural determination of high-quality single crystals challenging. researchgate.net
Beyond simple dimers, an increased number of peaks in the fingerprint region of the infrared spectra of transition metal 2-ethylhexanoate complexes suggests the presence of oligomeric structures containing multiple binding modes. uwaterloo.ca The equilibrium between monomeric and dimeric species in solution has been investigated for similar copper(II) alkanoates using UV-Vis spectroscopy. researchgate.net The addition of donor ligands can lead to the formation of various species, including isolated dinuclear complexes, dimers of dinuclear units, and even monomeric complexes, depending on the ligand concentration. researchgate.net
Paddle-Wheel Motif Characterization in Dinuclear Systems
The most characteristic structural feature of dinuclear copper(II) carboxylates, including copper(II) 2-ethylhexanoate, is the "paddle-wheel" motif. researchgate.netnih.govresearchgate.net This arrangement consists of two copper(II) centers bridged by four carboxylate ligands in a syn-syn coordination mode. nih.govnih.gov Each copper ion typically exhibits a distorted square-pyramidal or octahedral geometry. orientjchem.orgnih.gov The four oxygen atoms from the carboxylate groups form the basal plane around each copper ion. nih.gov
In these paddle-wheel structures, the axial positions can be occupied by solvent molecules or other neutral donor ligands. nih.govresearchgate.net The Cu-Cu distance in these dinuclear units is a key parameter; for instance, in a related dinuclear copper(II) complex, the Cu⋯Cu contact length was reported as 2.6470 (11) Å. nih.gov This paddle-wheel framework is a robust and frequently occurring structural unit in the chemistry of copper(II) carboxylates and serves as a secondary building unit in the design of coordination polymers and metal-organic frameworks (MOFs). orientjchem.orgnih.gov
Spectroscopic Investigations of Coordination Environment
Infrared (FTIR) Spectroscopic Analysis of Carboxylate Stretching Modes and Coordination Modes
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing the coordination environment of the carboxylate groups in copper(II) 2-ethylhexanoate. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching vibrations are particularly informative. uwaterloo.ca The difference between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging. uwaterloo.caresearchgate.net
For bridging carboxylate ligands, the frequency difference (Δν) is typically in the range of 130 to 189 cm⁻¹. core.ac.uk In one study of a copper(II) hexanoate (B1226103) complex with a bridging bidentate mode, the Δν(COO) was found to be 171 cm⁻¹. researchgate.net In contrast, unidentate coordination results in a much larger Δν, between 220-380 cm⁻¹. core.ac.uk The FTIR spectra of copper(II) 2-ethylhexanoate can exhibit multiple peaks in the carboxylate stretching region, indicating the presence of different coordination environments or oligomeric structures. uwaterloo.ca For example, peaks around 1590 cm⁻¹ and 1432 cm⁻¹ can be assigned to the asymmetric and symmetric stretching vibrations of coordinated carboxylate groups, respectively. researchgate.net
Table 1: Representative FTIR Data for Carboxylate Coordination
| Coordination Mode | Typical Δν (νₐₛ - νₛ) Range (cm⁻¹) | Reference |
|---|---|---|
| Bridging Bidentate | 130 - 189 | core.ac.uk |
| Unidentate | 220 - 380 | core.ac.uk |
Electronic (UV-Vis) Spectroscopy and Redox State Analysis
Electronic (UV-Vis) spectroscopy provides insights into the d-d electronic transitions of the copper(II) ion and can be used to monitor changes in the coordination environment and redox state. researchgate.net The copper center in copper(II) 2-ethylhexanoate can undergo redox cycling between the Cu(II) and Cu(I) states, a process crucial for its catalytic activity. UV-Vis spectroscopy can be employed to detect the reduction of Cu(II) to Cu(I).
The monomeric-dimeric equilibrium of copper(II) alkanoates in solution has been studied by monitoring changes in the UV-Vis spectra. researchgate.net Furthermore, UV-Vis spectroscopy has been used to show that the cupric 2-ethylhexanoate can be capped on the surface of nanoparticles. researchgate.net
Electron Paramagnetic Resonance (EPR) Studies of Copper(II) Centers and Spin States
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for investigating paramagnetic species like the Cu(II) ion (d⁹ configuration). nih.govmdpi.com It provides detailed information about the electronic and geometric structure of the copper center, including its spin state and interactions with coordinating ligands. mdpi.comresearchgate.net In dimeric copper(II) complexes like the paddle-wheel structures of copper(II) 2-ethylhexanoate, the two copper centers can be magnetically coupled. orientjchem.orgresearchgate.net
Variable-temperature EPR studies can reveal spin-spin exchange interactions between the two copper centers. researchgate.net The powder EPR spectra of such dimers often show the characteristic lines of a triplet state (S=1), which arises from the coupling of the two S=1/2 Cu(II) ions. researchgate.net The zero-field splitting parameters (D and E) obtained from the analysis of these spectra provide information about the distance and geometry between the coupled copper ions. researchgate.net For instance, in one study of a dinuclear copper(II) carboxylate, the zero-field splitting parameter |D| was determined to be 0.337 cm⁻¹. researchgate.net The g-tensor components, also determined from EPR, are sensitive to the nature of the ligands and the coordination geometry. mdpi.comrsc.org For square planar or square pyramidal Cu(II) complexes, strongly axial EPR signals are typically observed. mdpi.com
X-ray Diffraction and Crystallography for Solid-State Structures
X-ray diffraction (XRD) and crystallography are indispensable tools for determining the precise three-dimensional arrangement of atoms in the solid state. For copper(II) carboxylates, including copper(II) 2-ethylhexanoate, these studies have revealed a characteristic dimeric structure. dergipark.org.tr
Detailed crystallographic analyses of related copper(II) carboxylates, such as copper(II) hexanoate, provide a robust model for understanding the structure of copper(II) 2-ethylhexanoate. researchgate.netresearchgate.net The compound typically forms a dinuclear "paddle-wheel" structure. researchgate.netresearchgate.net In this arrangement, two copper(II) ions are bridged by four 2-ethylhexanoate ligands. researchgate.net Each copper atom is coordinated to four oxygen atoms from the bridging carboxylate groups in a square planar fashion. The Cu-Cu distance is short enough to allow for antiferromagnetic coupling between the two metal centers. researchgate.net The coordination geometry around each copper(II) ion is typically completed to a square-pyramidal shape by a fifth, axial ligand, which could be a solvent molecule or an oxygen atom from a neighboring dimer in the crystal lattice. researchgate.netresearchgate.net The branched alkyl chains of the 2-ethylhexanoate ligands introduce steric bulk, which influences the packing of these dimeric units in the crystal and contributes to the compound's high solubility in nonpolar organic solvents. dergipark.org.tr
While a specific, publicly available crystal structure report for copper(II) 2-ethylhexanoate is not detailed in the provided sources, the data from analogous copper(II) carboxylates provide a clear and accepted structural model. The table below summarizes the typical structural features expected for copper(II) 2-ethylhexanoate based on these analogous structures.
| Structural Feature | Description | Supporting Analogy |
| Molecular Unit | Dinuclear, "paddle-wheel" complex | Copper(II) hexanoate researchgate.netresearchgate.net |
| Copper(II) Geometry | Square-pyramidal (five-coordinate) | Copper(II) hexanoate researchgate.netresearchgate.net |
| Ligand Coordination | Four bridging bidentate carboxylates | Copper(II) hexanoate researchgate.netresearchgate.net |
| Magnetic Properties | Antiferromagnetic coupling between Cu(II) centers | Copper(II) hexanoate researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies for Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. However, studying paramagnetic species like copper(II) complexes presents a significant challenge due to the unpaired electron, which causes substantial broadening of NMR signals, often rendering them undetectable.
Despite these challenges, NMR can provide valuable insights into the solution-state behavior of copper(II) 2-ethylhexanoate. Rather than directly observing the signals of protons close to the paramagnetic center, NMR is effectively used to monitor the state of the 2-ethylhexanoate ligands. For instance, NMR can be used to confirm the integrity of the organic ligand in solution and to detect the presence of any free 2-ethylhexanoic acid. acs.org The appearance of sharp signals corresponding to the free acid can indicate ligand dissociation or decomposition of the complex. acs.org
Furthermore, spectroscopic studies have been employed to investigate the monomer-dimer equilibrium of copper(II) alkanoates in solution. researchgate.net While UV-Vis is often used, NMR can contribute by quantifying the amount of free versus bound ligand under different conditions of concentration and temperature, providing information on the lability and dynamics of the system. Pulsed-field gradient (PFG) NMR techniques have also been used to study the self-diffusion coefficients in solutions containing 2-ethylhexanoic acid, a method that could be extended to probe the hydrodynamic radius and aggregation state of the copper complex in various solvents. acs.org
In essence, while direct structural elucidation by NMR is hindered by paramagnetism, the technique serves as a crucial tool for assessing the stability, purity, and dynamic equilibria of copper(II) 2-ethylhexanoate in the solution phase by observing the behavior of the diamagnetic ligand.
Mechanistic Investigations and Reaction Pathways Involving Copper Ii 2 Ethylhexanoate
Redox Cycling Mechanisms of Copper (Cu(II) ↔ Cu(I) Transitions) in Catalysis
A fundamental aspect of catalysis by copper(II) 2-ethylhexanoate (B8288628) is its capacity to undergo redox cycling between Cu(II) and Cu(I) oxidation states. This transition is a cornerstone of its catalytic activity in a wide array of oxidation-reduction reactions. The facile electron transfer between these two states enables the compound to mediate processes such as the decomposition of hydroperoxides and various coupling reactions. researchgate.netnih.gov
In the copper-catalyzed decomposition of t-butyl hydroperoxide in chlorobenzene, the reaction order with respect to the copper salt is approximately 0.5, indicating a complex mechanism where the copper species is involved in the rate-determining step. researchgate.net This redox cycling is also central to its role in atom transfer radical polymerization (ATRP), where the equilibrium between [Cu(I)L]+ and [Br-Cu(II)L]+ (L = ligand) controls the polymerization process. nih.gov
Furthermore, in certain catalytic systems, such as CuO-CeO2 catalysts for preferential CO oxidation, the redox pair Ce4+/Ce3+ can act in synergy with the Cu(II)/Cu(I) couple. ucl.ac.ukscispace.com In situ EPR studies have revealed two distinct redox mechanisms: a synergetic pathway involving the cerium redox pair during the oxidation of Cu(0)/Cu(+) to Cu(II), and a direct mechanism that bypasses this pair. ucl.ac.ukscispace.com Isotopic labeling experiments have confirmed the synergetic mechanism as the predominant pathway, highlighting the crucial role of interactions between copper and the support material in facilitating the redox cycle. ucl.ac.ukscispace.com
Elucidation of Radical Intermediate Pathways
Copper(II) 2-ethylhexanoate is frequently implicated in reactions that proceed through radical intermediates. acs.org Its ability to initiate and participate in radical pathways is a key feature of its reactivity. For instance, in the direct coupling of indoles with enolate-derived α-keto radicals, copper(II) 2-ethylhexanoate was found to be an effective mediator. acs.orgnih.gov This process takes advantage of the intrinsic nucleophilicity of indoles, leading to selective C-3 coupling without the need for protecting the N-H group. acs.orgnih.gov
The formation of carbon-centered radicals is a common theme in reactions catalyzed by copper(II) 2-ethylhexanoate. In alkene aminooxygenation and diamination reactions, EPR studies have confirmed the presence of transient carbon-centered radicals. The proposed mechanism for copper(II)-catalyzed diamination involves the coordination of a γ-unsaturated sulfonamide to the Cu(II) center, followed by cis-aminocupration to form an organocopper(II) intermediate. nih.gov Homolysis of the C-Cu(II) bond then generates a primary carbon radical. nih.gov
Similarly, in the oxidative ring-opening of bicyclic cyclopropanol (B106826) derivatives, copper(II) 2-ethylhexanoate acts as an effective oxidant, promoting the formation of radical intermediates. beilstein-journals.org The proposed mechanism involves an initial electron transfer from the cyclopropanol to the Cu(II) salt, generating a radical cation that subsequently fragments. beilstein-journals.org The resulting radical intermediates can then undergo further reactions, such as cyclization or trapping by copper ions. beilstein-journals.org
Role of Ligand Sterics and Electronics in Modulating Reactivity
The 2-ethylhexanoate ligand plays a crucial role in modulating the reactivity of the copper center through both steric and electronic effects. The bulky and lipophilic nature of the 2-ethylhexanoate group enhances the solubility of the copper complex in nonpolar organic solvents, which is a significant advantage over less soluble copper salts like copper(II) acetate (B1210297). This improved solubility allows for higher catalyst loading and more homogeneous reaction conditions, leading to more precise kinetic studies.
The steric bulk of the ligand can also influence the geometry of the transition state and, consequently, the reaction pathway and selectivity. nih.gov In copper-catalyzed atom transfer radical polymerization (Cu-ATRP), computational studies have shown that the rates of activation and deactivation are determined by both the electronic properties of the copper catalyst and the steric repulsions between the ligand and the initiator. nih.govscribd.com The flexibility of the ligand backbone has also been identified as an important factor. nih.gov
Electronically, the carboxylate ligand influences the redox potential of the Cu(II)/Cu(I) couple. The nature of the substituent on the carboxylate can affect the electron density at the copper center, thereby tuning its reactivity. rsc.org For example, density functional theory (DFT) calculations have suggested that the 2-ethylhexanoate ligand can lower the C-Cu homolysis barriers, favoring radical pathways. In the context of arene C-H functionalization, the carboxylate group is essential for the activation of the C-H bond, as demonstrated by the lack of activity with copper(II) chloride. nih.gov
Proposed Transition States and Activation Energy Calculations for Catalytic Cycles
Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the proposed transition states and activation energies for catalytic cycles involving copper(II) 2-ethylhexanoate. nih.govresearchgate.net These studies provide valuable insights into the reaction mechanisms at a molecular level.
For the non-radical, organometallic pathway of arene C-H acetoxylation, DFT calculations have been used to model the reaction pathway. nih.govresearchgate.net The proposed mechanism involves a one-step metalation process where the dinuclear Cu₂(μ-OAc)₄ complex coordinates and activates a C-H bond of the arene. nih.gov The calculated Gibbs activation energy for the C-H activation of toluene (B28343) was found to be 41.4 kcal mol⁻¹ at 170°C. nih.gov The transition state for this step involves the concerted formation of a Cu-aryl bond and proton transfer to an acetate ligand. nih.gov
In the context of Cu-ATRP, DFT calculations have been employed to analyze the activation transition states. nih.govscribd.com These calculations revealed an unusual bent geometry for the bromine atom transfer between the polymer chain and the copper catalyst, which involves significant interactions between the polymer chain end and the ancillary ligand on the copper catalyst. nih.gov This understanding has led to the development of predictive models for ligand effects on reactivity by correlating experimental activation rate constants with descriptors such as the HOMO energy of the catalyst, the percent buried volume (a measure of steric bulk), and the distortion energy of the catalyst. nih.govscribd.com
The following table presents a summary of computationally derived activation energies for a key step in a proposed reaction mechanism.
| Reaction Step | System | Computational Method | Calculated Activation Energy (ΔG‡) |
| Arene C-H Activation | Toluene + Cu₂(μ-OAc)₄ | UMN15L/Def2-TZVPP//UMN15L/Def2-SVP | 41.4 kcal/mol |
Table 1: Calculated Activation Energy for Arene C-H Activation. nih.gov
Ligand Exchange Dynamics and Kinetic Studies
Ligand exchange is a fundamental process in the coordination chemistry of copper(II) 2-ethylhexanoate and plays a critical role in its catalytic activity. beilstein-journals.org The lability of the 2-ethylhexanoate ligands allows for their replacement by other ligands, including substrates, which is often a prerequisite for catalysis.
Kinetic studies of reactions involving copper(II) 2-ethylhexanoate have provided valuable information about the reaction mechanisms. For instance, in the copper(II)-promoted intramolecular alkene aminooxygenation, kinetic experiments revealed a mechanistic pathway involving an equilibrium reaction between the copper(II) carboxylate complex and the γ-alkenyl sulfonamide substrate, followed by a rate-limiting intramolecular cis-addition of N-Cu across the olefin. researchgate.net UV-Vis spectroscopic studies have also suggested that the base can play a role in breaking up the dimeric copper(II) carboxylate structure into more active monomeric species. researchgate.netnih.gov
The rate of ligand exchange can be influenced by several factors, including the nature of the incoming ligand, the solvent, and the presence of additives. chem-soc.sinih.gov For example, in the ligand exchange reaction of copper(II) complexes with tetradentate Schiff base ligands, the rate was found to be first-order with respect to both the copper complex and the incoming ligand. chem-soc.sinih.gov The addition of a base like triethylamine (B128534) was observed to increase the rate of ligand exchange, suggesting that deprotonation of the incoming ligand is an important step in the mechanism. chem-soc.sinih.gov
The table below summarizes key findings from kinetic studies on reactions involving copper(II) 2-ethylhexanoate.
| Reaction | Key Kinetic Finding | Implication |
| Decomposition of t-butyl hydroperoxide | 0.549 ± 0.009 order in copper salt | Complex mechanism with copper involvement in the rate-determining step |
| Intramolecular alkene aminooxygenation | Rate-limiting intramolecular cis-addition of N-Cu across the olefin | The aminocupration step is crucial for the overall reaction rate |
| Ligand exchange with Schiff bases | First-order in both copper complex and incoming ligand | Associative mechanism is likely involved |
Table 2: Summary of Kinetic Findings. researchgate.netchem-soc.sinih.gov
Catalytic Applications and Mechanistic Studies in Organic Transformations
C-C Bond Forming Reactions
Copper 2-ethylhexanoate (B8288628) catalyzes several important C-C bond-forming reactions, often proceeding through novel mechanistic pathways that distinguish it from traditional precious metal catalysts.
Decarboxylative Olefination Mechanisms
Copper(II) 2-ethylhexanoate is a key component in dual catalytic systems for the decarboxylative olefination of activated aliphatic acids. sci-hub.rusigmaaldrich.comsigmaaldrich.com This process provides a powerful method for converting readily available carboxylic acids into valuable olefins. newiridium.com In a typical system, an organic photosensitizer is used in conjunction with the copper catalyst under visible-light irradiation. sci-hub.ru
Mechanistic investigations suggest a pathway that involves radical intermediates. sci-hub.ru The reaction is initiated by the photocatalyst, which, upon light absorption, reduces the activated carboxylic acid, leading to a radical species that undergoes decarboxylation. The resulting alkyl radical is then intercepted by the Cu(II) catalyst. While the exact nature of the subsequent steps is complex, it is proposed that an alkyl-Cu(III) intermediate is formed, which then undergoes elimination to furnish the final olefin product. epfl.ch Control experiments have shown that the reaction does not proceed in the absence of light, the photocatalyst, or the copper(II) 2-ethylhexanoate catalyst. sci-hub.ru Interestingly, kinetic studies have indicated that the reaction rate is zero-order with respect to both the photocatalyst and the copper catalyst, suggesting that the rate is controlled solely by the incident photon flux. sci-hub.ru
Table 1: Optimization of Dual Organophotoredox/Copper-Catalyzed Decarboxylative Olefination General conditions involved an activated aliphatic acid, a photocatalyst, and a copper catalyst in a given solvent under argon.
| Entry | Photocatalyst | Copper Catalyst | Solvent | Yield (%) |
| 1 | OPC-1 | Copper(II) 2-ethylhexanoate | Acetone | 0 |
| 2 | OPC-4 | None | Acetone | 0 |
| 3 | OPC-4 | Copper(II) 2-ethylhexanoate | Acetone | 17 |
| 4 | OPC-4 | Copper(II) 2-ethylhexanoate | Toluene (B28343) | 87 |
Data sourced from ACS Catalysis, 2018, 8, 1715-1719. sci-hub.ru
Oxidative Coupling Reactions, including C-H Activation and Dimerization
Copper 2-ethylhexanoate is an effective catalyst for oxidative coupling reactions, particularly those involving the activation of C-H bonds. nih.govnih.gov These reactions offer a direct and atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov For instance, it has been utilized in the synthesis of indoles through a copper-mediated oxidative coupling pathway. sigmaaldrich.comsigmaaldrich.com
In the context of oxidative Heck-type reactions, copper(II) 2-ethylhexanoate can be used to couple alkyltrifluoroborates with vinylarenes. nih.gov The proposed mechanism involves the generation of an alkyl radical from the alkyltrifluoroborate, mediated by the copper(II) salt. This radical then adds to the vinylarene. The resulting benzylic radical is subsequently oxidized by either MnO2 or Cu(II) to afford the final trisubstituted alkene product. nih.gov This process represents a formal alkyl-Heck type product formation under oxidative conditions. nih.gov
Heck-Type Cyclizations and Related Intramolecular Processes
Copper(II) 2-ethylhexanoate has proven to be a superior catalyst for Heck-like cyclizations of substrates such as oxime esters, providing an efficient and sustainable alternative to more expensive palladium-based systems. bris.ac.ukrsc.org The use of the more soluble copper(II) 2-ethylhexanoate can lead to higher yields and selectivity compared to other copper salts. bris.ac.uk These reactions facilitate the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. bris.ac.uk
Mechanistic studies of these copper-catalyzed aza-Heck reactions point towards a pathway involving radical intermediates. The reaction is believed to proceed via the generation and cyclization of an intermediate with iminyl radical character. bris.ac.ukrsc.org The catalytic cycle may involve the formation of an alkyl-Cu(III) species following the radical cyclization step. This high-valent copper intermediate can then undergo syn-elimination to generate the alkene product, a process known to favor the formation of the less hindered alkene, which accounts for the observed regioselectivity. bris.ac.uk This represents one of the first examples of a copper-catalyzed aza-Heck reaction that proceeds through oxidative initiation at the nitrogen atom to yield products containing a new alkene. bris.ac.ukrsc.org
Table 2: Selected Examples of Copper-Catalyzed Heck-Like Cyclization Reactions performed using oxime esters with Cu(2-ethylhexanoate)2 as the catalyst.
| Entry | Substrate | Solvent | Product Yield (%) |
| 1 | O-benzoyl oxime ester of cyclohexenone | PhCN | 79 |
| 2 | O-acetyl oxime ester of cyclohexenone | PhCN | 65 |
| 3 | O-pivaloyl oxime ester of cyclohexenone | PhCN | 78 |
Data sourced from Chemical Science, 2014, 5, 2416-2421. bris.ac.uk
Reductive Elimination Pathways in Cross-Coupling Reactions
While classical reductive elimination is a hallmark of palladium and nickel catalysis, the final bond-forming step in many copper-catalyzed cross-coupling reactions follows different pathways. Instead of a concerted reductive elimination from a Cu(II) intermediate to a Cu(0) species, cycles involving Cu(I)/Cu(III) are often invoked. In these cycles, the product is typically released from a transient alkyl-Cu(III) intermediate. bris.ac.uk
For example, in the Heck-like cyclizations discussed previously, the proposed alkyl-Cu(III) intermediate does not undergo reductive elimination in the traditional sense. Instead, it undergoes a syn-elimination to form the alkene product and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle. bris.ac.uk In other proposed mechanisms, a β-hydride elimination from an imino-Cu(III) intermediate is considered a possible pathway. bris.ac.uk Alternatively, some copper-catalyzed reactions may proceed through homolysis of a C-Cu(II) bond to generate a radical, which then participates in further reactions, rather than a direct elimination from the copper center. nih.gov These pathways highlight the distinct mechanistic behavior of copper compared to other transition metals in cross-coupling catalysis.
C-N and C-O Bond Forming Reactions
This compound also plays a significant role in the formation of C-N and C-O bonds, which are fundamental transformations in organic synthesis. nih.govrsc.org
Alkene Amination (e.g., Aminooxygenation, Carboamination, Diamination)
Copper(II) carboxylates, including this compound, are effective promoters and catalysts for the intramolecular difunctionalization of alkenes, such as carboamination, diamination, and aminooxygenation. nih.gov These reactions allow for the simultaneous formation of C-N and C-C or C-O bonds across a double bond, providing rapid access to functionalized nitrogen heterocycles. nih.govnih.gov
Carboamination : This transformation involves the addition of an amine and a carbon-based group across an alkene. Copper(II) 2-ethylhexanoate can promote the intramolecular carboamination of γ-alkenyl amides to synthesize polycyclic lactams. nih.gov The mechanism is believed to involve the formation of a primary carbon radical intermediate, which can then add to an appended aryl ring. nih.gov Subsequent oxidation by Cu(II) leads to the final product. nih.gov Using this compound in aromatic solvents at elevated temperatures has been shown to improve selectivity for carboamination over competing hydroamination side reactions. nih.gov
Aminooxygenation : This reaction installs both an amine and an oxygen-containing functional group. Evidence for a carbon radical intermediate in these copper-promoted reactions comes from trapping experiments with radical traps like TEMPO. nih.govnih.gov The formation of a TEMPO adduct demonstrates the presence of a carbon radical, which is a key intermediate in the proposed mechanistic cycle. nih.gov
Diamination : In these reactions, two nitrogen-containing groups are added across the alkene. Copper(II) carboxylates have been shown to promote these transformations at elevated temperatures. nih.gov
The development of these reactions has progressed from using stoichiometric amounts of copper reagents to catalytic systems, often employing an oxidant like MnO2 to regenerate the active Cu(II) catalyst. nih.govnih.gov
Intramolecular Cyclization Pathways for Heterocycle Synthesis
This compound has proven to be a competent catalyst in facilitating intramolecular cyclization reactions, a cornerstone in the synthesis of heterocyclic compounds. One notable application is in the enantioselective intramolecular alkene aminooxygenation, which provides a direct route to chiral indolines and pyrrolidines. In a study utilizing a copper(II)-bis(oxazoline) complex, where copper(II) 2-ethylhexanoate can serve as the copper source, the cyclization of sulfonamide-containing alkenes was achieved with high enantioselectivity. sigmaaldrich.com
Mechanistic investigations of this reaction revealed kinetics that are half-order in both the substrate and the copper catalyst, suggesting that the active catalytic species is a dimer of the copper complex. The proposed mechanism involves a rate-determining cis-aminocupration of the alkene, followed by the formation of a carbon-oxygen bond through the direct trapping of a carbon radical intermediate. sigmaaldrich.com
In a broader context, copper-catalyzed intramolecular cyclizations are a powerful tool for the synthesis of various heterocyclic systems. These reactions can proceed through different mechanistic pathways, including those involving C-N and C-O bond formation. For instance, copper(II) catalysts can activate substrates for intramolecular C-N bond-forming reactions to produce quinazolinones. researchgate.net Similarly, the synthesis of pyrrole (B145914) derivatives can be achieved through a copper(II)-catalyzed intramolecular cyclization of propargyl esters. researchgate.net While not all studies explicitly use this compound, its role as a versatile Cu(II) source makes it a suitable candidate for these transformations.
Table 1: this compound in Intramolecular Cyclization
| Reaction | Substrate | Product | Key Mechanistic Feature |
| Enantioselective Aminooxygenation | Sulfonamide-containing alkene | Chiral indoline/pyrrolidine | Dimeric copper catalyst, cis-aminocupration |
Alcohol Oxidation Mechanisms
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound, often in conjunction with a stable nitroxyl (B88944) radical such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is an effective catalyst for the aerobic oxidation of alcohols. These catalytic systems are attractive due to their use of molecular oxygen or air as the terminal oxidant, which is both environmentally benign and cost-effective. researchgate.netresearchgate.netnih.gov
The mechanism of copper/TEMPO-catalyzed alcohol oxidation is generally understood to proceed through a two-stage catalytic cycle. researchgate.netresearchgate.net The first stage, termed "catalyst oxidation," involves the oxidation of Cu(I) and the hydroxylamine (B1172632) (TEMPO-H) by molecular oxygen to generate a Cu(II) species and the TEMPO radical. The second stage, "substrate oxidation," is mediated by the Cu(II) species and the TEMPO radical. This stage involves the formation of a Cu(II)-alkoxide intermediate, which then undergoes a hydrogen atom abstraction by the TEMPO radical to yield the corresponding aldehyde or ketone, along with the regeneration of TEMPO-H and the Cu(I) catalyst. researchgate.netresearchgate.net
Table 2: Mechanistic Steps in Copper/TEMPO-Catalyzed Alcohol Oxidation
| Stage | Key Species Involved | Transformation |
| Catalyst Oxidation | Cu(I), TEMPO-H, O₂ | Cu(I) → Cu(II), TEMPO-H → TEMPO |
| Substrate Oxidation | Cu(II), Alcohol, TEMPO | Formation of Cu(II)-alkoxide, H-atom abstraction |
Polymerization and Cross-linking Catalysis Mechanisms
Metal 2-ethylhexanoates are widely recognized for their catalytic activity in polymerization reactions, particularly in the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters. google.com While tin(II) 2-ethylhexanoate is the most commonly employed catalyst for this transformation, other metal carboxylates, including those of copper, can also be utilized. The generally accepted mechanism for ROP initiated by metal alkoxides is the coordination-insertion mechanism. specialchem.comrsc.org This process involves the coordination of the lactone monomer to the metal center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer, leading to the opening of the lactone ring and the propagation of the polymer chain.
Copper-based catalysts have also been explored for the synthesis of polyurethanes. In these reactions, the copper catalyst is thought to activate the polyol by coordinating with its oxygen atoms, thereby facilitating the reaction with the isocyanate. rsc.orgresearchgate.net
In the realm of cross-linking, copper compounds have been shown to be effective. For example, copper(II) oxide has been demonstrated to be an efficient cross-linking agent for chloroprene (B89495) rubber, with the degree and speed of cross-linking being influenced by the type of copper oxide used. nih.gov While specific studies detailing the use of this compound as a primary cross-linking catalyst are less common, its ability to coordinate with polymer chains and facilitate bond formation suggests its potential in this area.
Table 3: Role of this compound in Polymerization
| Polymerization Type | Monomer/Polymer | Proposed Role of Copper Catalyst |
| Ring-Opening Polymerization | Lactones | Coordination and activation of the monomer |
| Polyurethane Synthesis | Polyol and Isocyanate | Activation of the polyol through coordination |
| Cross-linking | Chloroprene Rubber | Facilitation of inter-chain bond formation |
Catalytic Hydrogenation and Other Reduction Pathways
While less common than its applications in oxidation and polymerization, this compound can also play a role in catalytic reduction reactions. Copper-based catalysts are known to be effective for the hydrogenation of various unsaturated functional groups. For instance, copper hydride complexes, which can be generated in situ from a copper(II) source, are powerful reagents for the asymmetric reduction of α,β-unsaturated carbonyl compounds. researchgate.net
In the context of industrial applications, copper compositions have been developed for the selective hydrogenation of oils containing unsaturated fatty acyl components. beilstein-journals.org The mechanism of copper-catalyzed hydrogenation of polyunsaturated fatty acids is thought to involve the initial conjugation of the double bonds, followed by hydrogen addition. A proposed mechanism suggests that the first step is the abstraction of a hydrogen atom from an allylic methylene (B1212753) group, rather than the addition of a hydrogen atom to a double bond. researchgate.net
Furthermore, copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters has been achieved using a chiral phenol-carbene ligand. The proposed catalytic cycle involves the formation of a copper hydride species, which then coordinates to the unsaturated ester, leading to the enantioselective reduction.
Table 4: this compound in Reduction Reactions
| Reaction | Substrate | Key Mechanistic Step |
| Asymmetric Conjugate Reduction | α,β-Unsaturated Ester | Formation of a chiral copper hydride species |
| Hydrogenation of Unsaturated Oils | Polyunsaturated Fatty Acids | H-atom abstraction from an allylic position |
Phosphorylation of Organic Substrates
This compound is a viable catalyst for the phosphorylation of organic substrates. An example of this is the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates, which leads to the formation of β-ketophosphonates. Mechanistic studies suggest that this transformation proceeds through the formation of phosphorus-centered radicals.
The proposed mechanism involves the oxidation of the H-phosphonate by a Cu(II) species to generate a phosphorus-centered radical and a Cu(I) species. In the presence of air, the Cu(I) species can react with molecular oxygen to form a peroxycopper intermediate. This intermediate can then abstract a hydrogen atom from another molecule of H-phosphonate to regenerate the phosphorus-centered radical. The radical then adds to the double bond of the enol acetate (B1210297) to form a benzylic radical, which is subsequently converted to the final β-ketophosphonate product.
Table 5: Proposed Mechanism for Copper(II)-Mediated Phosphorylation
| Step | Reactants | Intermediates/Products |
| 1 | H-phosphonate, Cu(II) | P-centered radical, Cu(I) |
| 2 | P-centered radical, Enol acetate | Benzylic radical |
| 3 | Benzylic radical | β-ketophosphonate |
Enantioselective Catalysis with Chiral Ligand Systems
The combination of this compound with chiral ligands creates powerful catalytic systems for a wide range of enantioselective transformations. The role of the copper center is to coordinate with both the chiral ligand and the substrate, creating a chiral environment that directs the approach of the reagents and leads to the preferential formation of one enantiomer of the product.
A prominent example is the asymmetric Henry reaction, where copper(II) complexes of chiral ligands catalyze the addition of nitroalkanes to aldehydes to produce chiral β-nitro alcohols with high enantioselectivity. google.com The specific pairing of the chiral ligand and the copper ion is crucial for the catalytic activity and the level of enantioselectivity achieved. google.com
Another important application is the copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds. In these reactions, the chiral copper catalyst activates the unsaturated substrate and controls the stereochemical outcome of the nucleophilic attack. Mechanistic studies in copper-catalyzed asymmetric esterification have highlighted the importance of the nature of the active copper species, with evidence suggesting that a bis-ligated copper(I) complex (LLCuI) is the key active species. rsc.orgresearchgate.net
Table 6: Enantioselective Reactions Catalyzed by Chiral Copper Systems
| Reaction | Chiral Ligand Type | Product | Achieved Enantioselectivity (ee) |
| Henry Reaction | Imidazolidin-4-one derivatives | β-nitro alcohols | up to 97% |
| Conjugate Addition | Phosphine-based ligands | Chiral acylsilanes | up to 85% |
| Asymmetric Esterification | Not specified | Chiral esters | up to 94% |
Applications As Precursor in Advanced Materials Synthesis
Thin Film Deposition Technologies
Copper(II) 2-ethylhexanoate (B8288628) and other metal 2-ethylhexanoates are valuable precursors for depositing thin films of metals and metal oxides. researchgate.netamericanelements.com Their solubility and volatility are key properties that make them suitable for solution-based and vapor-based deposition techniques. sigmaaldrich.comsigmaaldrich.com
Photochemical Metal Organic Deposition (PMOD) is a technique used to form metal oxide thin films from metal-organic precursors at room temperature. core.ac.uknlc-bnc.ca The process involves spin-coating a solution of a metal carboxylate, such as a metal 2-ethylhexanoate, onto a substrate to form a thin, amorphous precursor film. core.ac.ukcollectionscanada.gc.ca This film is then exposed to ultraviolet (UV) radiation. core.ac.uknlc-bnc.ca
The mechanism is initiated by a ligand-to-metal charge transfer transition upon photon absorption. collectionscanada.gc.ca This leads to the fragmentation of the precursor molecule and the extrusion of the organic ligands as volatile products, such as CO₂, heptanyl radicals, and their subsequent disproportionation products like heptane (B126788) and heptene. collectionscanada.gc.ca In the presence of oxygen (typically from the ambient air), the metal center reacts to form a contamination-free, amorphous metal oxide film. core.ac.ukcollectionscanada.gc.ca A key advantage of PMOD is its ability to perform lithography without a photoresist, as the precursor film can be directly patterned by photolysis through a mask. core.ac.uk The PMOD process has been successfully used to deposit films of various metal oxides, including Cr₂O₃, PbO, Co₃O₄, and TiO₂, from their respective 2-ethylhexanoate or other carboxylate precursors. collectionscanada.gc.casfu.ca
Metal 2-ethylhexanoates are considered useful precursors for Chemical Vapor Deposition (CVD) and Metal Organic Chemical Vapor Deposition (MOCVD) processes. researchgate.net These techniques require precursors that are sufficiently volatile to be transported in the vapor phase to a heated substrate, where they decompose to form a solid thin film. The branched structure of the 2-ethylhexanoate ligand can enhance the volatility and stability of the metal complex compared to other ligands. researchgate.net
The successful application of a precursor in CVD or MOCVD depends on a balance of properties, including adequate vapor pressure at moderate temperatures, thermal stability during vaporization and transport, and clean decomposition at the substrate surface to yield a high-purity film. Metal 2-ethylhexanoates are part of a broader class of metal-organic compounds, including metal acetylacetonates (B15086760) and alkoxides, that are explored for these applications due to their favorable thermal properties. researchgate.net While specific CVD/MOCVD studies focusing solely on copper(II) 2-ethylhexanoate are less common in the provided results, its general properties and inclusion in catalogs for CVD/ALD precursors suggest its utility in this area. researchgate.netsigmaaldrich.comsigmaaldrich.com
Precursor for Mixed Metal Oxides and Composite Materials
Copper 2-ethylhexanoate is frequently employed in the synthesis of complex, multi-component materials such as mixed metal oxides and composites. researchgate.net Its organic-soluble nature makes it an ideal candidate for methods requiring homogeneous mixing of precursors at a molecular level before transformation into the final inorganic material. researchgate.netmdpi.com
One notable application is in the synthesis of Cu/ZnO/Al2O3 (CZA) catalysts by flame spray pyrolysis (FSP). In this method, organometallic precursors, including this compound, are dissolved in a solvent mixture to create a combustible solution. Research comparing catalysts derived from organometallic precursors with those from traditional nitrate (B79036) salts shows that the precursor type influences the final material's properties. For instance, catalysts prepared from organometallic precursors like this compound can exhibit a higher Brunauer-Emmett-Teller (BET) surface area, a critical factor for catalytic activity. mpg.de
| Precursor Type | Molar Ratio (Cu:Zn:Al) | BET Surface Area (m²/g) | Exposed Copper Surface Area (m²/g) |
|---|---|---|---|
| Nitrate | 6:3:1 | 69 | 19 |
| Organometallic (incl. This compound) | 6:3:1 | 72 | 18 |
Another advanced application is the synthesis of mixed copper/cerium oxide (Cu/Ce) nanoparticles via the oil-in-water (O/W) microemulsion reaction method. mdpi.com In this process, copper (II) 2-ethylhexanoate and cerium (III) 2-ethylhexanoate are dissolved in an oil like isooctane (B107328) to form the oil phase. mdpi.com The introduction of these metal precursors affects the temperature range required for the formation of the microemulsion. As the molar ratio of the copper precursor increases, a higher temperature is needed to form a stable O/W microemulsion, which then acts as a nanoreactor for the precipitation of the mixed oxide nanoparticles upon addition of a base like sodium hydroxide (B78521). mdpi.com
| Cu/Ce Molar Ratio in Oil Phase | Temperature Range for Microemulsion Formation (°C) |
|---|---|
| 0/100 (Ce only) | 29–35 |
| 10/90 | 36–43 |
| 20/80 | 38–45 |
| 30/70 | 40–48 |
| 50/50 | 45–52 |
Beyond oxides, this compound is also used to create composite materials. For example, it can be used to cap nanoparticles, such as in the preparation of face-centered cubic silver chloride (AgCl) nanoparticles where [Cu(II) 2-ethylhexanoate]+ cations cap the AgCl surface. researchgate.net
Thermal Decomposition Studies for Material Formation and Phase Transformation
The conversion of this compound into copper-based materials is typically achieved through decomposition, which can be induced thermally or photochemically. thermofisher.comresearchgate.net Thermal decomposition leads to the release of gases like carbon monoxide and carbon dioxide, leaving behind copper oxides. thermofisher.comfishersci.com This process is fundamental to techniques like Photochemical Metal Organic Deposition (PMOD). researchgate.net
In PMOD, a thin film of the metal-organic precursor is irradiated with UV light, which initiates the decomposition of the organic ligands and the subsequent formation of an amorphous metal oxide film. researchgate.netuwaterloo.ca Mechanistic studies on the decomposition of 2-ethylhexanoate complexes reveal a multi-step process. For instance, the initial photochemical reaction can cause the loss of bridging 2-ethylhexanoate ligands, which may convert to a chelating coordination mode before fragmenting into products such as carbon dioxide, heptane, and heptene. researchgate.net
Advanced spectroscopic techniques, such as two-dimensional Fourier-transform infrared (FTIR) correlation spectroscopy, have been used to study the solid-state reaction mechanisms during decomposition. uwaterloo.ca These studies monitor the changes in the coordination of the carboxylate ligands to the copper center (e.g., bridging vs. chelating) as the reaction progresses. The analysis reveals that different ligand-binding modes can have different decomposition rates, indicating that the coordination structure plays a crucial role in the transformation mechanism. uwaterloo.ca The rate of this photochemically induced decomposition can be quantified, providing insights into the material's phase transformation kinetics. uwaterloo.ca
| Metal Complex | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|
| Copper(II) 2-ethylhexanoate | 1.5 x 10⁻³ |
| Iron(III) 2-ethylhexanoate | 1.1 x 10⁻³ |
| Manganese(II) 2-ethylhexanoate | 1.8 x 10⁻⁴ |
Theoretical and Computational Chemistry of Copper Ii 2 Ethylhexanoate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of copper(II) 2-ethylhexanoate (B8288628). DFT calculations are instrumental in determining transition-state geometries and understanding the steric and electronic contributions of the 2-ethylhexanoate ligand to chemical reactions. For instance, DFT can be employed to compare the bond dissociation energies (BDEs) of different ligands, revealing how the 2-ethylhexanoate ligand might lower the energy barriers for certain reaction pathways compared to other carboxylate ligands like acetate (B1210297).
In the context of catalytic cycles, DFT helps in modeling key steps such as homolysis or electron-transfer processes. These calculations are crucial for understanding the mechanism of reactions like the copper(II)-promoted olefin aminooxygenation, where a cis-addition of an N-Cu bond across the double bond is a rate-limiting step. nih.govresearchgate.net DFT studies can also be used to compare the reactivities of different copper complexes and provide insights into directing mechanisms in reactions. psu.edu Furthermore, DFT calculations have been utilized to determine the molecular structures of related copper(II) complexes, revealing details about their geometry and spectroscopic properties. science.gov
The following table summarizes key applications of DFT in studying copper(II) 2-ethylhexanoate and related systems:
| Application of DFT | Description |
| Electronic Structure Analysis | Calculation of molecular orbitals, electron density distribution, and other electronic properties to understand the fundamental nature of the copper center and its interaction with the ligands. |
| Reactivity Prediction | Determination of reaction energy profiles, transition state structures, and activation barriers to predict the feasibility and selectivity of catalytic reactions. |
| Ligand Effect Studies | Comparison of the electronic and steric effects of the 2-ethylhexanoate ligand with other ligands to rationalize differences in catalytic activity and selectivity. |
| Mechanistic Elucidation | Modeling of proposed reaction intermediates and transition states to support or refute mechanistic hypotheses for reactions such as aminooxygenation and carboamination. nih.govresearchgate.netnih.gov |
| Spectroscopic Property Calculation | Prediction of spectroscopic data, such as infrared vibrational frequencies, to aid in the characterization of copper complexes and their reaction intermediates. science.gov |
Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of copper(II) 2-ethylhexanoate in solution, particularly concerning its interactions with solvents and its tendency to aggregate. These simulations can predict solubility trends and the aggregation state of the catalyst in different solvent environments. The aggregation behavior is significant as it can influence the catalytic activity of the copper complex.
Studies have shown that copper(II) 2-ethylhexanoate can form aggregates, and in some cases, even gels, in non-polar, water-free media. core.ac.uk MD simulations support the concept of amphiphile aggregation in such environments. core.ac.uk These simulations, combined with experimental techniques, provide a more complete picture of the solute-solvent and solute-solute interactions that govern the solution behavior of copper carboxylates. core.ac.uk The choice of solvent is critical, as coordinating solvents can break up aggregates and form monomeric complexes. core.ac.uk
Modeling Ligand Effects on Catalytic Pathways and Selectivity
Computational modeling, particularly through DFT, is crucial for understanding how the 2-ethylhexanoate ligand influences catalytic pathways and selectivity. The branched structure of the 2-ethylhexanoate ligand can impact the steric environment around the copper center, thereby affecting substrate approach and the stereoselectivity of reactions.
For example, in copper-catalyzed enantioselective oxyfunctionalization of alkenes, the nature of the ligand is paramount in determining the enantioselectivity of the C-O bond-forming step. acs.org While the provided information does not detail specific modeling of the 2-ethylhexanoate ligand in this context, it highlights the general approach of using computational methods to rationalize the role of ligands in achieving high selectivity. acs.org DFT calculations can be used to model the transition states of competing reaction pathways, providing a rationale for the observed product distribution.
Prediction of Reaction Mechanisms and Energetics
Theoretical calculations are instrumental in predicting and verifying reaction mechanisms involving copper(II) 2-ethylhexanoate. By calculating the energetics of various proposed pathways, researchers can identify the most plausible mechanism.
A notable example is the copper(II)-promoted intramolecular alkene aminooxygenation reaction. nih.govresearchgate.net A combination of experimental kinetics and DFT calculations supported a mechanism involving an equilibrium reaction between the copper(II) carboxylate and the substrate, followed by a rate-limiting intramolecular cis-addition of the N-Cu bond across the olefin. nih.govresearchgate.net In another study on the photochemical decomposition of transition metal 2-ethylhexanoate complexes, a mechanism involving at least two major steps was proposed based on spectroscopic analysis, which could be further investigated and validated through energetic calculations. uwaterloo.ca
In the context of alkene difunctionalization, a plausible mechanism for oxyazidation involves the coordination of an alcohol to copper(II) 2-ethylhexanoate, followed by a cis-oxycupration to form a copper(II) intermediate. mdpi.com Subsequent homolytic cleavage of the C-Cu(II) bond and reaction with an azide (B81097) nucleophile lead to the final product. mdpi.com Such detailed mechanistic proposals are often supported and refined by computational predictions of the energetics of each step.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, a broader category that includes DFT, are used to predict a wide range of molecular properties of copper(II) 2-ethylhexanoate and related complexes. These calculations can provide information on molecular geometry, vibrational frequencies, and electronic properties. science.gov
For instance, quantum chemical calculations have been used to determine that related silver(I) complexes have a distorted tetrahedral geometry. science.gov The calculated spectroscopic properties, such as the infrared vibrational frequencies of the carboxylate stretches, can confirm the coordination mode of the ligand (e.g., monodentate vs. bidentate). science.gov Furthermore, calculated properties like polarizability and the HOMO-LUMO energy gap can indicate the potential for non-linear optical (NLO) activity. science.gov These theoretical predictions complement experimental data, providing a deeper understanding of the fundamental properties of these metal complexes.
Analytical Methodologies for Characterization and Monitoring
Spectrophotometric Quantification Techniques for Copper(II) 2-Ethylhexanoate (B8288628)
Spectrophotometry offers a straightforward and cost-effective approach for the quantitative determination of copper(II) ions, which can be adapted for the quantification of copper(II) 2-ethylhexanoate. These methods are typically based on the formation of a colored complex between copper(II) ions and a specific chromogenic reagent. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).
The successful implementation of a spectrophotometric method hinges on the optimization of several key parameters, including pH, reagent concentration, and reaction time, to ensure the formation of a stable and intensely colored complex. sci-arch.org For instance, the use of diphenylthiocarbazide (B165244) (DPTC) as a chromogenic reagent for copper(II) ions results in a stable purple complex with a maximum absorbance at 540 nm under slightly acidic conditions (pH 5.5). sci-arch.org The stoichiometry of this complex has been determined to be a 1:2 molar ratio of copper to DPTC. sci-arch.org
Another method involves the use of ethyl cyano(2-methyl carboxylate phenyl azo acetate) (ECA) in a basic medium, which forms a complex with copper(II) exhibiting maximum absorbance at 521 nm. uobaghdad.edu.iqresearchgate.net Similarly, the azo-Schiff base 1-((4-(1-(2-hydroxyphenylimino)ethyl)-phenyl)diazenyl) naphthalene-2-ol (HPEDN) has been employed as a chromogenic reagent, forming a brown complex with copper(II) at pH 9 with a maximum absorption at 500 nm. ugm.ac.idresearchgate.net
The validity of these methods is established through rigorous analytical validation, assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). sci-arch.org Interference studies are also conducted to evaluate the selectivity of the method in the presence of other common ions. sci-arch.orgugm.ac.idresearchgate.net
Table 1: Comparison of Spectrophotometric Methods for Copper(II) Quantification
| Chromogenic Reagent | λmax (nm) | Optimal pH | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Diphenylthiocarbazide (DPTC) | 540 | 5.5 | 0.5–10 | Not Specified | sci-arch.org |
| Ethyl cyano(2-methyl carboxylate phenyl azo acetate) (ECA) | 521 | Basic | 5–50 | 3.1773 × 10² | uobaghdad.edu.iqresearchgate.net |
| 1-((4-(1-(2-hydroxyphenylimino)ethyl)-phenyl)diazenyl) naphthalene-2-ol (HPEDN) | 500 | 9 | 1.7–5.4 | 0.5038 × 10⁴ | ugm.ac.idresearchgate.net |
Chromatographic Analysis (e.g., GC/MS for related compounds and reaction mixtures)
Chromatographic techniques are indispensable for the analysis of reaction mixtures containing copper(II) 2-ethylhexanoate and for the determination of related compounds, such as the free 2-ethylhexanoic acid. Gas chromatography-mass spectrometry (GC/MS) is a powerful tool for separating and identifying volatile and semi-volatile organic compounds in a mixture. In the context of reactions involving copper(II) 2-ethylhexanoate, GC/MS can be used to identify organic byproducts and unreacted starting materials, providing insights into reaction pathways and efficiency.
For instance, in the photochemical decomposition of copper(II) carboxylates, mass spectrometry has been used to characterize the organic products released, including carbon dioxide, 1-pentene, and hexanoic acid, which helps in proposing a reaction mechanism. researchgate.net
Ion chromatography is another valuable technique, particularly for the analysis of ionic species. A method for the determination of 2-ethylhexanoic acid impurity in potassium clavulanate has been developed using a Reagent-Free™ Ion Chromatography (RFIC™) system with an IonPac® AS11 column. thermofisher.com This approach allows for the direct injection of the sample without extensive pretreatment and uses an electrolytically generated potassium hydroxide (B78521) eluent for separation, followed by suppressed conductivity detection. thermofisher.com This demonstrates the utility of ion chromatography for quantifying 2-ethylhexanoic acid, a key component of copper(II) 2-ethylhexanoate, in complex matrices. thermofisher.com
In Situ Spectroscopic Monitoring of Reaction Progress (e.g., UV-Vis, EPR)
In situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic information without the need for sample withdrawal. spectroscopyonline.com For reactions involving copper complexes, techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly informative.
UV-Vis spectroscopy can be used to monitor changes in the concentration of colored species in solution. For example, the formation and consumption of copper(II) complexes, which are often colored, can be tracked by measuring the absorbance at a specific wavelength over time. This data can then be used to determine reaction rates and orders. Low-temperature UV-Vis absorption has been utilized to identify transient copper(II) nitrosyl species in the reduction of nitrite (B80452) by a copper(II) complex. researchgate.net
EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as copper(II) complexes. It can provide detailed information about the electronic structure and coordination environment of the copper center. In situ EPR can be used to observe changes in the copper oxidation state and coordination sphere during a reaction, helping to identify reactive intermediates. EPR spectroscopy has been used to characterize copper(II) complexes involved in nitrite reduction. researchgate.net
Furthermore, in situ surface-enhanced vibrational spectroscopies, such as surface-enhanced infrared absorption spectroscopy (SEIRAS) and surface-enhanced Raman spectroscopy (SERS), are valuable for studying reactions occurring at an electrode surface. These techniques have been employed to investigate the electrochemical reduction of CO on copper, providing insights into the speciation of adsorbates on the catalyst surface under reaction conditions. nih.govnih.govrsc.org
Advanced NMR Techniques for Mechanistic Elucidation (e.g., Self-Diffusion Coefficients)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural and mechanistic studies in chemistry. While standard NMR techniques are used for the characterization of diamagnetic products, advanced methods can provide deeper insights into reaction mechanisms, even for paramagnetic species like copper(II) complexes.
The coupling of an electrochemical cell with an NMR spectrometer allows for in situ monitoring of redox reactions in real-time. semanticscholar.org However, the presence of the electrochemical device can degrade the quality of the NMR signal. semanticscholar.org To overcome this, ultrafast 2D NMR spectroscopy can be combined with electrochemistry to acquire 2D spectra rapidly, enabling the identification of unstable reaction intermediates and products in fast redox processes. semanticscholar.org The evolution of 2D NMR peak volumes over time can provide detailed mechanistic information. semanticscholar.org
For studying the dynamics of molecules in solution, NMR techniques that measure self-diffusion coefficients, such as pulsed-field gradient NMR (PFG-NMR), are highly valuable. By measuring the diffusion rate of different species in a reaction mixture, it is possible to obtain information about their size and interactions, which can help in understanding reaction mechanisms, such as the formation of aggregates or changes in the solvation shell of a complex.
Environmental Transformation Pathways of Copper Ii 2 Ethylhexanoate Excluding Safety/toxicity
Photochemical Degradation Pathways of Thin Films
The photochemical degradation of Copper(II) 2-ethylhexanoate (B8288628), particularly in the form of thin films, is a significant environmental transformation process. Exposure to ultraviolet (UV) radiation initiates a cascade of reactions that lead to the decomposition of the complex.
Research employing two-dimensional infrared correlation spectroscopy (2D-COS) has elucidated the mechanistic steps of this photochemically-induced decomposition. uwaterloo.caresearchgate.netacs.org The process involves the transformation of the carboxylate ligands, which are initially bound in monodentate and bridging fashions, into chelating ligands. uwaterloo.caresearchgate.net These chelated intermediates are then subsequently lost as volatile products. uwaterloo.caresearchgate.net The entire process ultimately leads to the formation of amorphous metal (oxy)hydroxide materials, which can be converted to copper oxides. scispace.com
The decomposition mechanism can be summarized in a two-stage process. The initial stage involves the conversion of one carboxylate coordination mode to another, followed by the simultaneous decay of both modes as photolysis progresses. uwaterloo.ca The final product of this photochemically induced conversion of thin films of transition metal 2-ethylhexanoate complexes is typically metal oxides. uwaterloo.ca
Another significant photochemical degradation pathway for copper complexes is the photo-Fenton process. rsc.orgarabjchem.orgmdpi.comnih.gov In the presence of light and a source of hydroxyl radicals, such as hydrogen peroxide, Copper(II) 2-ethylhexanoate can act as a catalyst to generate highly reactive hydroxyl radicals. These radicals can then degrade the organic ligands of the complex and other surrounding organic pollutants. rsc.orgarabjchem.org
Table 1: Mechanistic Steps in the Photochemical Degradation of Copper(II) 2-Ethylhexanoate Thin Films
| Step | Description | Analytical Method | Reference |
|---|---|---|---|
| 1. Ligand Conversion | Ligands initially bound in monodentate and bridging fashions are converted to a chelating coordination mode. | 2D-COS | uwaterloo.caresearchgate.net |
| 2. Ligand Loss | The chelated ligands are lost as volatile decomposition products. | 2D-COS, FTIR | uwaterloo.cascispace.com |
| 3. Final Product Formation | Formation of amorphous metal (oxy)hydroxides, which can subsequently transform into copper oxides. | FTIR, XRD | uwaterloo.cascispace.com |
| 4. Photo-Fenton Catalysis | In the presence of light and H₂O₂, the copper complex catalyzes the formation of reactive hydroxyl radicals, leading to organic ligand degradation. | UV-Vis Spectroscopy | rsc.orgarabjchem.org |
Chemical Transformations in Inert and Reactive Environmental Matrices
In various environmental matrices, such as those encountered during waste processing, Copper(II) 2-ethylhexanoate can undergo several chemical transformations. These reactions are influenced by the presence of other chemical species and the physical conditions of the environment.
One of the primary transformation pathways is through redox cycling. The copper center in the complex can be reduced from the Copper(II) state to the Copper(I) state under certain conditions. This redox activity is a key aspect of its chemical reactivity.
Ligand exchange reactions are also a common transformation pathway. The 2-ethylhexanoate ligands can be substituted by other ligands present in the environmental matrix. The compound is known to be incompatible with soluble carbonates, phosphates, and sulfuric acid, suggesting that these species can induce chemical transformations. arabjchem.org For instance, it can react with basic copper carbonate. google.com Due to its low water solubility, its mobility in the environment is considered to be low; however, it is soluble in various organic solvents which can influence its transport and reactivity. google.comfishersci.com
In the context of waste processing, thermal decomposition is a significant transformation pathway. When subjected to elevated temperatures, metal carboxylates like Copper(II) 2-ethylhexanoate decompose. kau.edu.sa This thermal decomposition can lead to the formation of copper oxides. fishersci.com The process is analogous to other metal 2-ethylhexanoates, which are known to decompose to their respective metal oxides or sulfides upon heating. researchgate.netcore.ac.uk Furthermore, under certain conditions, the 2-ethylhexanoate moiety can be released through the dissociation of the salt. canada.ca
Table 2: Chemical Transformations of Copper(II) 2-Ethylhexanoate in Environmental Matrices
| Transformation Pathway | Reactants/Conditions | Products | Reference |
|---|---|---|---|
| Redox Cycling | Reducing agents | Copper(I) species | |
| Ligand Exchange | Other available ligands in the matrix | New copper complexes | |
| Reaction with Acids/Bases | Sulfuric acid, soluble carbonates, phosphates, basic copper carbonate | Various copper salts and other products | arabjchem.orggoogle.com |
| Thermal Decomposition | Elevated temperatures (e.g., in waste processing) | Copper oxides, Carbon monoxide, Carbon dioxide | fishersci.comkau.edu.sa |
| Dissociation | Environmental media | Copper ions and 2-ethylhexanoate | canada.ca |
Future Directions in Copper Ii 2 Ethylhexanoate Research
Emerging Catalytic Transformations and Selectivity Control
The utility of Copper(II) 2-ethylhexanoate (B8288628) as a catalyst is well-established, but ongoing research seeks to expand its synthetic repertoire and, crucially, to master the control of selectivity in these transformations. The focus is shifting towards the development of highly efficient and selective methods for constructing complex molecular architectures.
Emerging catalytic applications involve the difunctionalization of alkenes, such as intramolecular carboamination, diamination, and aminooxygenation reactions, which provide access to a diverse array of valuable nitrogen-containing heterocycles. nih.gov For instance, Copper(II) 2-ethylhexanoate has been shown to promote the intramolecular alkene aminooxygenation, leading to the diastereoselective synthesis of pyrrolidines. nih.gov Research in this area is focused on refining catalyst systems to achieve high levels of stereoselectivity, including enantioselectivity, often through the design of chiral ligands that coordinate to the copper center. nih.gov
Another promising area is the direct, redox-neutral α-alkynylation of amines, a three-component coupling of secondary amines, aldehydes, and alkynes. nih.gov In these reactions, Copper(II) 2-ethylhexanoate has been identified as a superior catalyst compared to other copper salts like copper(II) acetate (B1210297) or Cu(acac)₂, affording excellent yields and high regioselectivity. nih.gov The in-situ generation of 2-ethylhexanoic acid is believed to play a critical role in facilitating the key iminium ion isomerization step. nih.gov
Future work will likely concentrate on expanding the substrate scope of these reactions and enhancing their selectivity through a deeper understanding of the reaction mechanism. The development of catalytic systems that can operate under milder conditions with lower catalyst loadings remains a significant goal.
| Catalytic Transformation | Key Research Finding | Reference(s) |
| Alkene Aminooxygenation | Promotes efficient and diastereoselective synthesis of pyrrolidines from γ-alkenyl sulfonamides. | nih.gov |
| Alkene Carboamination | Enables the synthesis of nitrogen heterocycles with the potential for high diastereoselectivity and enantioselectivity. nih.gov | nih.gov |
| α-Alkynylation of Amines | Identified as an optimal catalyst for the three-component redox-neutral coupling, showing enhanced solubility and providing favorable product ratios and yields. nih.gov | nih.gov |
| Heck-like Cyclizations | Catalyzes the cyclization of oxime esters, proceeding via an intermediate with iminyl radical character. | rsc.orgsigmaaldrich.com |
| Oxidative Coupling | Effectively mediates the synthesis of indoles from 2-vinylanilines. sigmaaldrich.com | sigmaaldrich.com |
Development of Novel Materials Science Applications
In materials science, Copper(II) 2-ethylhexanoate is primarily valued as a metal-organic precursor for the synthesis of advanced materials, a role that is expected to expand significantly. researchgate.net Its solubility and decomposition characteristics make it an ideal candidate for fabricating nanomaterials and thin films with tailored properties.
A major research thrust is the synthesis of copper-based nanoparticles. Copper(II) 2-ethylhexanoate serves as a precursor for producing metallic copper nanoparticles. One innovative approach involves its combustion under reducing conditions to create air- and acid-stable copper nanoparticles encapsulated in a thin carbon shell. tandfonline.com The thickness of this protective layer can be controlled, influencing the electronic properties of the core-shell material. tandfonline.com Furthermore, it is used in the non-hydrolytic solvothermal synthesis of monodispersed metal oxide nanoparticles, such as SnO₂ and CeO₂, where the dissociated 2-ethylhexanoate ligand functions as a capping agent to control particle size and prevent agglomeration. researchgate.net
The compound is also integral to the fabrication of thin films via metal organic deposition (MOD). Its high solubility in organic solvents is a distinct advantage for creating superconducting films. Research is also exploring its use in preparing multimetallic oxide thin films, such as ZrO₂-CaO, by the thermal decomposition of precursor solutions. researchgate.net
Future applications may also leverage Copper(II) 2-ethylhexanoate in the field of polymer science. While tin(II) 2-ethylhexanoate is a more common catalyst for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, copper-based catalysts are being investigated as less toxic alternatives. researchgate.netresearchgate.net Copper-mediated living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful tools for creating functional polymers, and the development of new, efficient copper initiator systems is an active area of research. acs.org
| Application Area | Specific Use | Key Research Finding | Reference(s) |
| Nanoparticle Synthesis | Precursor for metallic Cu nanoparticles | Combustion under reducing conditions yields carbon-coated, air-stable Cu nanoparticles. tandfonline.com | tandfonline.com |
| Nanoparticle Synthesis | Precursor for metal oxide nanoparticles (e.g., SnO₂, CeO₂) | The 2-ethylhexanoate ligand acts as a self-capping agent, controlling nanoparticle size. researchgate.net | researchgate.net |
| Thin Film Fabrication | Precursor for superconducting films | High solubility in organic matrices is advantageous for deposition processes. | |
| Thin Film Fabrication | Precursor for ZrO₂-CaO thin films | Thermal decomposition of a butanol solution of the 2-ethylhexanoate precursors is used to coat substrates. researchgate.net | researchgate.net |
| Polymer Science | Catalyst in Ring Opening Polymerization (ROP) | Iron and copper salts are being explored as non-toxic alternatives to tin-based catalysts for ROP of cyclic esters. researchgate.net | researchgate.net |
Integration of Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights
A paradigm shift in understanding the reactivity of Copper(II) 2-ethylhexanoate is being driven by the integration of sophisticated spectroscopic techniques and powerful computational modeling. This synergy allows for an unprecedented level of detail in elucidating complex reaction mechanisms, which is essential for rationally designing more efficient and selective catalysts and materials.
Advanced spectroscopic methods are being employed to probe reaction intermediates and transition states directly. Kinetic studies, for example, have been crucial in understanding the mechanism of copper-promoted alkene aminooxygenation. researchgate.netnih.gov These studies have revealed that the reaction mechanism can differ depending on the nature of the initial copper complex; the dimeric structure of Copper(II) 2-ethylhexanoate in solution leads to different kinetic profiles compared to monomeric copper complexes. nih.gov Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are used to monitor the redox cycling of the copper center between Cu(II) and Cu(I) states, which is fundamental to its catalytic activity. nih.gov More recently, two-dimensional Fourier-transform infrared (2D-FTIR) correlation spectroscopy has been used to track the stepwise decomposition of metal 2-ethylhexanoate films, providing detailed insight into how the ligand coordination environment changes during the conversion to metal oxides. uwaterloo.ca
Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT calculations are used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities. nih.gov For example, in the field of Cu-ATRP, computational analysis has identified key factors controlling the activation rate constant, including the electronic properties of the ligand, steric interactions between the ligand and the polymer chain, and the flexibility of the ligand backbone. nih.gov These mechanistic insights are being used to build predictive models for catalyst and initiator reactivity, guiding the development of new polymerization systems. nih.gov
The future of research on Copper(II) 2-ethylhexanoate will undoubtedly involve a closer-than-ever collaboration between experimental and computational chemists. This integrated approach will be key to unlocking new catalytic transformations, designing novel materials with precision, and ultimately harnessing the full potential of this versatile compound.
Q & A
Q. Basic
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impermeable gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact .
- Ventilation : Use local exhaust ventilation to minimize aerosol/dust formation during weighing or mixing .
- Storage : Keep containers tightly sealed in a dry, cool, and well-ventilated area, away from strong oxidizers .
- Spill Management : Sweep material into sealed containers without generating dust; avoid water jets .
How is Copper(II) 2-ethylhexanoate typically employed as a catalyst in organic synthesis?
Q. Basic
- Methodological Answer :
- Cross-Coupling Reactions : Acts as a Cu(II) source in C–N bond formation (e.g., indole synthesis) and alkene functionalization. Example: Catalyzes N-aryl indole synthesis from 2-vinylanilines under O₂ .
- Solvent Compatibility : Prefer aprotic solvents (e.g., toluene, DMA) to enhance solubility and reaction homogeneity .
- Advantages Over Cu(OAc)₂ : Improved solubility in non-polar media enables precise kinetic studies .
How can researchers design kinetic studies using Copper(II) 2-ethylhexanoate compared to less soluble copper catalysts?
Q. Advanced
- Methodological Answer :
- Solubility Optimization : Use Cu(II) 2-ethylhexanoate in aprotic solvents (e.g., THF, toluene) to achieve higher catalyst loading without precipitation .
- Experimental Setup :
- Monitor reaction progress via in situ techniques (e.g., UV-Vis, EPR) to track Cu(II)/Cu(I) redox states .
- Compare rate constants with Cu(OAc)₂ controls to quantify solubility-driven efficiency gains .
What methodologies are used to analyze contradictory data on the catalytic efficiency of Copper(II) 2-ethylhexanoate across different reaction systems?
Q. Advanced
- Methodological Answer :
- Systematic Review : Compile datasets from diverse conditions (solvent, temperature, substrate scope) and assess outliers using statistical tools (e.g., ANOVA) .
- Variable Isolation : Test individual parameters (e.g., ligand dissociation energy, solvent polarity) to identify dominant factors .
- Collaborative Analysis : Involve statisticians to design meta-analyses and methodologists to interpret mechanistic inconsistencies .
How does the ligand structure of Copper(II) 2-ethylhexanoate influence its catalytic mechanisms in cross-coupling reactions?
Q. Advanced
- Methodological Answer :
- Ligand Dissociation Studies : Use spectroscopic methods (EPR, XAS) to monitor ligand exchange dynamics during catalysis .
- Computational Modeling : Perform DFT calculations to compare bond dissociation energies (BDEs) of 2-ethylhexanoate vs. acetate ligands. Example: 2-ethylhexanoate lowers C–Cu homolysis barriers, favoring radical pathways .
- Experimental Validation : Synthesize ligand-modified analogs (e.g., branched vs. linear carboxylates) to correlate structure with turnover frequency .
What computational approaches are employed to model the ligand effects of Copper(II) 2-ethylhexanoate in reaction mechanisms?
Q. Advanced
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state geometries and ligand steric/electronic contributions to homolysis or electron-transfer steps .
- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to predict solubility trends and aggregation states .
- Benchmarking : Validate models against experimental kinetics (e.g., rate constants from EPR or GC-MS data) .
What are the key considerations for synthesizing complexes using Copper(II) 2-ethylhexanoate under inert atmospheric conditions?
Q. Basic
- Methodological Answer :
- Atmosphere Control : Use Schlenk lines or gloveboxes with argon/nitrogen purging to prevent oxidation of Cu(I) intermediates .
- Base Selection : Pair with non-nucleophilic bases (e.g., K₃PO₄) to avoid ligand displacement .
- Temperature : Optimize between 25–80°C to balance reaction rate and catalyst stability .
How can researchers optimize reaction parameters when using Copper(II) 2-ethylhexanoate in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
